

"2,3-Dimethyl-1,4-dinitrobenzene" physical properties

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Compound of Interest

Compound Name: 2,3-Dimethyl-1,4-dinitrobenzene

Cat. No.: B1342626

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An In-depth Technical Guide to the Physical Properties of **2,3-Dimethyl-1,4-dinitrobenzene**

This technical guide provides a comprehensive overview of the known physical and structural properties of **2,3-Dimethyl-1,4-dinitrobenzene**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed data on this compound.

Chemical Identity and Computed Properties

2,3-Dimethyl-1,4-dinitrobenzene, also known as 3,6-dinitro-1,2-xylene, is an aromatic organic compound.^[1] Its structure consists of a benzene ring substituted with two methyl groups and two nitro groups. The quantitative physical and computed properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O ₄	PubChem[1]
Molecular Weight	196.16 g/mol	PubChem[1]
Exact Mass	196.04840674 Da	PubChem[1]
Monoisotopic Mass	196.04840674 Da	PubChem[1]
Topological Polar Surface Area	91.6 Å ²	PubChem[1]
Heavy Atom Count	14	PubChem[1]
IUPAC Name	2,3-dimethyl-1,4-dinitrobenzene	PubChem[1]
InChI	InChI=1S/C8H8N2O4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3	PubChem[1]
InChIKey	BJAMBVUZPFZLHT-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	CC1=C(C=CC(=C1C)--INVALID-LINK--[O-])--INVALID-LINK--[O-]	PubChem[1]

Crystallographic Data

The crystal structure of **2,3-Dimethyl-1,4-dinitrobenzene** has been determined by single-crystal X-ray diffraction.[2] The compound crystallizes as colorless blocks.[2] The detailed crystallographic parameters are presented below.

Crystal Parameter	Value	Source
Crystal System	Monoclinic	ResearchGate[2]
Space Group	P 2 ₁ /n	ResearchGate[2]
Unit Cell Dimensions	a = 14.6418(13) Å b = 3.8852(4) Å c = 15.7884(15) Å β = 108.417(3)°	ResearchGate[2]
Unit Cell Volume (V)	852.14(14) Å ³	ResearchGate[2]
Formula Units per Cell (Z)	4	ResearchGate[2]
Temperature of Data Collection	173(2) K	ResearchGate[2]

Structurally, the planes of the two nitro groups are tilted with respect to the aromatic ring, subtending dihedral angles of 55.04(15)° and 63.23(15)°. [2] These tilts occur in opposite directions, giving the molecule an approximate mirror symmetry. [2]

Experimental Protocols

Synthesis and Purification for Crystallization

The protocol for obtaining single crystals of **2,3-Dimethyl-1,4-dinitrobenzene** suitable for X-ray diffraction is a multi-step process involving synthesis followed by purification.

Synthesis: The compound is prepared via the nitration of o-xylene. [2] While specific reaction conditions for this particular synthesis are not detailed in the cited literature, nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. [3][4]

Purification and Crystal Growth:

- **Crude Product Solubilization:** The crude product from the nitration reaction is dissolved to create a concentrated solution. [2]
- **Chromatographic Purification:** The solution is purified using column chromatography on a silica gel stationary phase. [2]

- Elution: The target compound is eluted using a mobile phase of 1% petroleum ether in ethyl acetate.[2]
- Crystal Formation: The slow evaporation of the solvent from the purified solution yields colorless single crystals suitable for analysis.[2]

Single-Crystal X-ray Diffraction

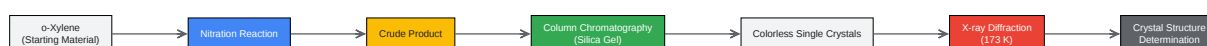
The determination of the crystal structure was performed using single-crystal X-ray diffraction. This technique allows for the precise determination of atomic positions within the crystal lattice. [5][6]

Methodology:

- Crystal Selection and Mounting: A suitable single crystal (e.g., $0.28 \times 0.19 \times 0.16$ mm) is selected and mounted on the diffractometer.[2]
- Data Collection: The crystal is maintained at a low temperature (173 K) to minimize thermal vibrations.[2] Diffraction data is collected using a diffractometer, such as a PHOTON 100 CMOS, with Mo K α radiation (wavelength $\lambda = 0.71073$ Å).[2] Data collection is performed using specialized software like Bruker's SMART.[2]
- Data Processing: The collected diffraction intensities are processed and corrected using software such as SAINT-Plus.[2]
- Structure Solution and Refinement: The crystal structure is solved and refined using computational programs like SHELX to generate the final atomic coordinates and structural parameters.[2]

Visualized Experimental Workflow

The logical flow from starting material to final structural analysis is depicted in the following diagram.



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Caption: Synthesis and structural analysis workflow for **2,3-Dimethyl-1,4-dinitrobenzene**.

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